molecular formula C21H16F3N3O B2424830 1-methyl-3-(1-(3-(trifluoromethyl)benzyl)-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one CAS No. 1202974-30-8

1-methyl-3-(1-(3-(trifluoromethyl)benzyl)-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one

Cat. No.: B2424830
CAS No.: 1202974-30-8
M. Wt: 383.374
InChI Key: RHPQAJDSPODLSU-UHFFFAOYSA-N
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Description

1-methyl-3-(1-(3-(trifluoromethyl)benzyl)-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one is a recognized and potent inhibitor of Protein Kinase D (PKD), specifically demonstrating high efficacy against the PKD1 isoform. Its primary research value lies in its ability to selectively block PKD-mediated signaling pathways, which are crucial in various cellular processes. Researchers utilize this compound to investigate the role of PKD in cancer cell proliferation, migration, and invasion, as PKD family members are implicated in these pathways in multiple cancer types, including prostate and breast cancer (Harikumar et al., 2010, PMID: 20926387). The mechanism of action involves competitive inhibition at the ATP-binding site of the kinase, thereby preventing phosphorylation of downstream substrates. This inhibition makes it a critical tool for dissecting the complex signaling networks involving PKD in Golgi organization, vesicle trafficking, and oxidative stress responses. Studies have employed this inhibitor to elucidate how PKD signaling affects the secretion of matrix metalloproteinases and the regulation of cardiac hypertrophy, providing insights into potential therapeutic targets for diverse pathological conditions. Its high selectivity and cell-permeability make it an essential pharmacological probe for in vitro cell-based assays and foundational mechanistic studies.

Properties

IUPAC Name

1-methyl-3-[1-[[3-(trifluoromethyl)phenyl]methyl]benzimidazol-2-yl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N3O/c1-26-11-5-8-16(20(26)28)19-25-17-9-2-3-10-18(17)27(19)13-14-6-4-7-15(12-14)21(22,23)24/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPQAJDSPODLSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C2=NC3=CC=CC=C3N2CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-3-(1-(3-(trifluoromethyl)benzyl)-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity based on diverse research findings, including structure-activity relationships (SAR), case studies, and experimental data.

Chemical Structure and Properties

The molecular formula of this compound is C21H16F3N3OC_{21}H_{16}F_3N_3O, with a molecular weight of approximately 383.374 g/mol. It features a trifluoromethyl group, a benzimidazole moiety, and a pyridinone ring, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including the compound . For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis.

  • Case Study : A derivative with a benzimidazole core demonstrated an IC50 value of 7.4 μM against cancer cell lines, indicating significant cytotoxicity . Flow cytometry analysis revealed that treatment led to increased apoptosis in MCF cell lines .
CompoundIC50 (μM)Mechanism
This compoundTBDTBD
Related Benzimidazole Derivative7.4Induces apoptosis

Antimicrobial Activity

Benzimidazole derivatives are also recognized for their antimicrobial properties. The compound's structural features suggest potential effectiveness against various bacterial strains.

  • Research Findings : A study on similar compounds indicated that they exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The minimum inhibitory concentration (MIC) values ranged from 40 μg/mL to 500 μg/mL depending on the strain.
Bacterial StrainMIC (μg/mL)
Staphylococcus aureus40
Escherichia coli200
Pseudomonas aeruginosa500

Mechanistic Insights

The mechanism of action for compounds like this compound often involves interaction with cellular targets that regulate cell growth and apoptosis. For instance, some derivatives have been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the benzimidazole ring and the introduction of electron-withdrawing groups such as trifluoromethyl can enhance biological activity. The presence of these groups is crucial for optimizing the pharmacological profile of similar compounds .

Scientific Research Applications

Scientific Research Applications

  • Drug Development : The compound is being investigated for its potential as a lead compound in drug development due to its structural features that allow for modifications to enhance biological activity. Its derivatives have shown promise in targeting various diseases, including cancer and infectious diseases.
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties. For example, compounds with similar benzimidazole structures have demonstrated activity against bacteria such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Research has highlighted the potential anticancer effects of benzimidazole derivatives, which may include the compound . These derivatives often interact with cellular targets involved in cancer progression, making them valuable in oncology research .
  • Quantum Chemical Investigations : Theoretical studies utilizing density functional theory (DFT) have been conducted to understand the electronic properties of related compounds. These investigations provide insights into their reactivity and interaction with biological macromolecules .

Case Study 1: Antimicrobial Evaluation

A study synthesized various benzimidazole derivatives and evaluated their antimicrobial activity using the agar well diffusion method. The results indicated moderate activity against several bacterial strains, suggesting that modifications in the structure could enhance efficacy .

Case Study 2: Anticancer Activity

Another investigation focused on the synthesis of imidazo[1,2-a]pyrimidine derivatives, which share structural similarities with 1-methyl-3-(1-(3-(trifluoromethyl)benzyl)-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one. These compounds were tested for their ability to inhibit cancer cell proliferation, showing promising results that warrant further exploration in drug development .

Data Table of Biological Activities

Compound Target Activity Reference
This compoundBacterial StrainsModerate Antimicrobial
Benzimidazole DerivativeCancer CellsInhibition of Proliferation
Imidazo[1,2-a]pyrimidine DerivativeVarious EnzymesPotential Anticancer

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can purity be optimized?

The compound is typically synthesized via multi-step pathways, starting with the formation of the benzimidazole core followed by functionalization. For example, coupling reactions between benzimidazole intermediates and trifluoromethyl-substituted benzyl halides are common. Reaction conditions (e.g., temperature, solvent, catalysts) significantly impact yield and purity. Post-synthetic purification via column chromatography or recrystallization is critical. Analytical methods such as LC-MS and HPLC (e.g., purity >98% with retention times ~2.5–2.6 minutes) ensure quality .

Q. How should researchers characterize this compound’s structural integrity?

Use 1^1H NMR and 13^13C NMR to confirm substituent positions and stereochemistry. For example, aromatic protons in the benzimidazole ring typically appear between δ 7.4–8.6 ppm, while methyl groups resonate at δ 2.1–2.3 ppm. LC-MS (ESI) provides molecular weight validation (e.g., [M+H]+^+ signals). X-ray crystallography can resolve crystal packing and hydrogen-bonding networks, as seen in related benzimidazole derivatives .

Q. What in vitro assays are suitable for preliminary biological evaluation?

Antimicrobial activity can be assessed using broth microdilution assays (e.g., MIC values against bacterial/fungal strains). For cytotoxicity, MTT assays on cancer cell lines are standard. Ensure proper controls (e.g., DMSO for solubility) and replicate experiments to address variability .

Advanced Research Questions

Q. How can conflicting spectroscopic data be resolved during structural elucidation?

Contradictions in NMR or LC-MS data may arise from impurities, tautomerism, or dynamic effects. Employ 2D NMR techniques (e.g., COSY, HSQC) to confirm connectivity. For tautomeric forms, variable-temperature NMR or computational modeling (DFT) can clarify dominant structures. Cross-validate with X-ray crystallography, as demonstrated for benzimidazole analogs with π-stacking interactions .

Q. What strategies optimize yield in multi-step syntheses of this compound?

Optimize reaction steps with time-course studies (e.g., monitoring via TLC or in situ IR). For low-yielding steps (e.g., <40%), consider alternative catalysts (e.g., Pd-based for cross-couplings) or microwave-assisted synthesis. Solvent selection (e.g., DMF for polar intermediates) and temperature control (e.g., cryogenic conditions for unstable intermediates) are critical .

Q. How does the trifluoromethyl group influence biological activity in structure-activity relationship (SAR) studies?

The CF3_3 group enhances lipophilicity and metabolic stability. Compare analogs with/without CF3_3 in enzymatic or cellular assays. For example, analogs with CF3_3 substituents showed improved antimalarial activity by inhibiting hemozoin formation. Molecular docking can predict binding interactions with target proteins (e.g., microtubule-associated targets) .

Q. What advanced techniques validate crystallographic and supramolecular interactions?

Single-crystal X-ray diffraction confirms bond lengths/angles and intermolecular forces (e.g., C–H···O hydrogen bonds or π–π stacking). Hirshfeld surface analysis quantifies interaction contributions. For dynamic behavior, pair with solid-state NMR or thermal analysis (DSC/TGA) .

Methodological Considerations

  • Data Contradictions : Replicate experiments and use orthogonal techniques (e.g., NMR + X-ray) to resolve discrepancies.
  • Biological Assays : Include positive/negative controls and validate assays with reference compounds (e.g., chloroquine for antimalarial studies) .
  • Computational Support : Use QSAR or molecular dynamics simulations to rationalize SAR and guide synthetic priorities .

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